

# BAY-3827: An In-Depth Technical Guide to In Vitro Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency, efficacy, and mechanism of action of **BAY-3827**, a potent and selective inhibitor of AMP-activated protein kinase (AMPK). The information is compiled from multiple peer-reviewed studies to serve as a valuable resource for researchers in oncology, metabolism, and drug discovery.

## **Core Quantitative Data**

The in vitro potency of **BAY-3827** has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity against AMPK and other kinases, as well as its effects in cellular models.

## Table 1: In Vitro Biochemical Potency of BAY-3827 Against AMPK



| Target                   | ATP<br>Concentration | IC50 (nM) | Species                   | Assay<br>Conditions                              |
|--------------------------|----------------------|-----------|---------------------------|--------------------------------------------------|
| AMPK                     | 10 μM (low)          | 1.4       | Human (α2β1γ1<br>complex) | Cell-free assay,<br>with 2 μM<br>AMP[1][2]       |
| AMPK                     | 2 mM (high)          | 15        | Human (α2β1γ1<br>complex) | Cell-free assay,<br>with 2 μM<br>AMP[1][2][3][4] |
| AMPK                     | 200 μΜ               | 17        | Rat (liver purified)      | Cell-free<br>assay[5]                            |
| ΑΜΡΚ α1β1γ1              | 200 μΜ               | 25        | Human                     | Bacterially expressed, Thr172 phosphorylated[5 ] |
| ΑΜΡΚ α2β2γ1              | 200 μΜ               | 70        | Human                     | Bacterially expressed, Thr172 phosphorylated[5 ] |
| AMPK α2 Kinase<br>Domain | 200 μΜ               | 89        | Human                     | Bacterially expressed, Thr172 phosphorylated[5   |

**Table 2: Off-Target Kinase Inhibition Profile of BAY-3827** 



| Off-Target Kinase | IC50 (nM) | ATP Concentration | Notes                            |
|-------------------|-----------|-------------------|----------------------------------|
| RSK1 (RPS6KA1)    | 9.1       | 1 μΜ              | Eurofins assay[6]                |
| RSK2 (RPS6KA2)    | 24        | 1 μΜ              | Eurofins assay[6][7]             |
| RSK3 (RPS6KA3)    | 52        | 1 μΜ              | Eurofins assay[6][7]             |
| RSK4 (RPS6KA6)    | 36        | Not Specified     | Bayer in-house<br>assay[3][6][7] |
| MSK1 (RPS6KA5)    | 43        | 1 μΜ              | Eurofins assay[6][7]             |
| Flt3              | 124       | 10 μΜ             | [3]                              |
| c-Met             | 788       | 10 μΜ             | [3]                              |
| Aurora A          | 1324      | 10 μΜ             | [3]                              |
| MST3              | 94        | 1 μΜ              | Eurofins assay[6][7]             |

**Table 3: Cellular Efficacy of BAY-3827** 



| Cell Line                                                          | Assay                       | Endpoint                                              | IC50 / Effective<br>Concentration          | Duration      |
|--------------------------------------------------------------------|-----------------------------|-------------------------------------------------------|--------------------------------------------|---------------|
| Hepatocytes                                                        | ACC1 Phosphorylation        | Inhibition of MK-<br>8722-mediated<br>phosphorylation | 2.5 - 5 μM<br>(complete<br>inhibition)     | Not Specified |
| Hepatocytes                                                        | Lipogenesis                 | Rescue of MK-<br>8722-mediated<br>inhibition          | Dose-dependent                             | Not Specified |
| LNCaP & VCaP                                                       | ACC1 Ser79 Phosphorylation  | Strong reduction                                      | Not Specified<br>(tested 0-10 nM)          | Overnight     |
| LNCaP & VCaP                                                       | Proliferation               | Inhibition                                            | Strong inhibitory<br>effects at 0-10<br>nM | 6 days        |
| IMR-32                                                             | pACC HTRF<br>Assay          | Inhibition                                            | 150 nM                                     | Not Specified |
| U2OS                                                               | ACC Phosphorylation (Ser80) | Inhibition of MK-<br>8722-induced<br>phosphorylation  | Dose-dependent                             | 30 min        |
| MYC-dependent<br>cancer cell lines<br>(COLO 320DM,<br>Ramos, etc.) | Proliferation               | No significant<br>anti-proliferative<br>activity      | Not Specified                              | Not Specified |

### **Mechanism of Action**

**BAY-3827** is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the AMPK kinase domain.[8] This binding induces an  $\alpha$ C helix-out conformation, which is characteristic of an inactive kinase state.[8] A key feature of **BAY-3827**'s inhibitory mechanism is the formation of a disulfide bridge between Cys106 in the  $\alpha$ D helix and Cys174 in the activation loop.[8] This covalent bond stabilizes the activation loop, leading to a repositioning of the DFG motif's phenylalanine (Phe158) and disruption of the regulatory spine, ultimately locking the kinase in an inactive conformation.[8]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Mechanism and cellular actions of the potent AMPK inhibitor BAY-3827 - PMC [pmc.ncbi.nlm.nih.gov]



- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 7. Probe BAY-3827 | Chemical Probes Portal [chemicalprobes.org]
- 8. themoonlight.io [themoonlight.io]
- To cite this document: BenchChem. [BAY-3827: An In-Depth Technical Guide to In Vitro Potency and Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819853#bay-3827-in-vitro-potency-and-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com